Cerium (III) trifluoroacetylacetonate hydrate
Overview
Description
Cerium (III) trifluoroacetylacetonate hydrate is an organometallic compound with the molecular formula Ce(CF3COCHCOCH3)3•xH2O. It is a yellow crystalline substance that is insoluble in water . This compound is part of the broader class of metal acetylacetonates, which are widely used in various scientific and industrial applications.
Preparation Methods
Cerium (III) trifluoroacetylacetonate hydrate can be synthesized through several methods. One common synthetic route involves the reaction of cerium nitrate with trifluoroacetylacetone in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or acetone, and the product is isolated by crystallization . Industrial production methods may involve similar reactions but are scaled up to produce larger quantities of the compound.
Chemical Reactions Analysis
Cerium (III) trifluoroacetylacetonate hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to cerium (IV) trifluoroacetylacetonate under specific conditions.
Reduction: It can be reduced back to cerium (III) from cerium (IV) using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cerium (III) trifluoroacetylacetonate hydrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other cerium compounds and as a catalyst in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its role as an antioxidant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of cerium (III) trifluoroacetylacetonate hydrate involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound’s unique structure allows it to participate in redox reactions, which are crucial for its antioxidant properties .
Comparison with Similar Compounds
Cerium (III) trifluoroacetylacetonate hydrate can be compared with other similar compounds, such as:
Cerium (III) acetylacetonate hydrate: Similar in structure but lacks the trifluoro groups, which can affect its reactivity and applications.
Yttrium (III) trifluoroacetylacetonate hydrate: Another rare earth metal trifluoroacetylacetonate with similar properties but different applications due to the metal center.
Neodymium (III) trifluoroacetylacetonate hydrate: Similar in structure and applications but with different electronic properties due to the neodymium center.
This compound is unique due to its specific combination of cerium and trifluoroacetylacetonate ligands, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
cerium;(Z)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H5F3O2.Ce/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,9H,1H3;/b4*3-2-; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFYSMJNBUMKKH-SFFXPQKJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Ce] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.[Ce] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20CeF12O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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